molecular formula C14H10F4N4O7S B045244 Primisulfuron CAS No. 113036-87-6

Primisulfuron

Cat. No. B045244
M. Wt: 454.31 g/mol
InChI Key: GPGLBXMQFQQXDV-UHFFFAOYSA-N
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Description

Primisulfuron is a herbicide used on crop and non-crop areas for the control of grass and many broad-leaved weeds . It is also known by its IUPAC name: 2- ( { [4,6-bis (difluoromethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoic acid . The molecular formula of Primisulfuron is C14H10F4N4O7S .


Molecular Structure Analysis

The molecular structure of Primisulfuron consists of a pyrimidine ring substituted with two difluoromethoxy groups, a carbamoyl group, and a sulfamoyl group attached to a benzoic acid . The average mass of Primisulfuron is 468.337 Da .


Chemical Reactions Analysis

Primisulfuron undergoes hydrolysis, especially under acidic conditions . After hydrolysis, four products were observed: methyl 2-(aminosulfonyl)benzoate, 2-amino-4,6-(difluoromethoxy)pyrimidine, 2-N-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid, and 2-(aminosulfonyl)benzoic acid . It was also found that hydrolysis and photolysis of Primisulfuron facilitated microbial degradation .


Physical And Chemical Properties Analysis

Primisulfuron is a white crystalline substance . The average mass of Primisulfuron is 468.337 Da . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Agricultural Herbicide Effectiveness :

    • Primisulfuron has been effective in controlling weeds like shattercane in corn, showing over 90% control without harming the corn (E. Rosales-Robles, 1993).
    • It also demonstrates high activity against johnsongrass, particularly with early and mid postemergence applications, though it may not provide full season control due to regrowth (M. Ngouajio, E. Hagood, 1993).
  • Interaction with Other Chemicals :

  • Environmental Impact and Safety :

    • A ground water leaching study demonstrated primisulfuron to be environmentally safe, crucial for its registration with the Environmental Protection Agency (H. T. Chang, W. Ying, 1998).
    • In soils with high organic matter content, no phytotoxic effects were observed six weeks after application, indicating its degradation under certain conditions (T. James et al., 1995).
  • Biochemical Studies :

    • In mice, primisulfuron-methyl leads to a unique disulfide dimeric metabolite, which has been synthesized and identified (Thomas M. Caps et al., 1993).
    • Hydroxylation of primisulfuron in maize microsomes is catalyzed by an inducible cytochrome P450 monooxygenase system (R. Fonné‐Pfister et al., 1990).
  • Resistance and Herbicide Management :

Safety And Hazards

Primisulfuron should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

Primisulfuron continues to be used in agriculture for weed control. Recently, Gowan Company acquired rights to the active ingredients prosulfuron and primisulfuron, which includes product registrations and trademarks for Peak, Spirit, Beacon, and Northstar herbicides . This acquisition reflects Gowan’s commitment to advancing more critical herbicide solutions for growers .

properties

IUPAC Name

2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLBXMQFQQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150270
Record name Primisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primisulfuron

CAS RN

113036-87-6
Record name Primisulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113036-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primisulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIMISULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,400
Citations
CA Morton, RG Harvey - Weed Science, 1994 - cambridge.org
… was not affected by primisulfuron rates or adjuvants. Adding 28% N tended to improve quackgrass control with primisulfuron plus NIS or COC . Primisulfuron was more injurious to both …
Number of citations: 17 www.cambridge.org
JB Carey, D Penner, JJ Kells - Weed Science, 1997 - cambridge.org
… Nicosulfuron and primisulfuron selectivity in corn, … to primisulfuron was directly related to lower sensitivity of the acetolactate synthase (ALS) to nicosulfuron than to primisulfuron. Eastern …
Number of citations: 94 www.cambridge.org
DL Biediger, PA Baumann, DN Weaver… - Weed …, 1992 - cambridge.org
… POST applications of primisulfuron and selected soil-… Primisulfuron was applied POST to corn in the three- or five-leaf stage at 0, 20, 40, or 80 g ai ha-1. Combinations of primisulfuron …
Number of citations: 47 www.cambridge.org
TL Rabaey, RG Harvey - Weed technology, 1997 - cambridge.org
… primisulfuron treatments applied to control woolly cupgrass in 1994. In 1995, com grain yield was increased 900 kg/ha when primisulfuron … at any rate was applied with primisulfuron. No …
Number of citations: 20 www.cambridge.org
SE Hart, PE McCullough - Weed Technology, 2007 - cambridge.org
… primisulfuron, and sulfosulfuron for selective annual bluegrass control in Kentucky bluegrass. Primisulfuron … Growth chamber experiments confirmed that greater primisulfuron efficacy in …
Number of citations: 25 www.cambridge.org
A Vicari, RL Zimdahl, BK Cranmer, G Dinelli - Weed science, 1996 - cambridge.org
… faster than primisulfuron. Half-lives at different temperatures at pH 4 ranged from 0.16 to 5.8 d for rimsulfuron and from 0.47 to 16.1 d for primisulfuron. Primisulfuron hydrolysis at 30 C …
Number of citations: 46 www.cambridge.org
K Kreuz, R Fonné-Pfister - Pesticide Biochemistry and Physiology, 1992 - Elsevier
… on the rate of primisulfuron metabolism was investigated in whole plants and excised leaves of maize. In addition, insecticide effects on primisulfuron metabolism were studied in vitro …
Number of citations: 106 www.sciencedirect.com
JRR Hinz, MDK Owen - Weed Science, 1996 - cambridge.org
… nicosulfuron and 36 h for primisulfuron. Nicosulfuron and primisulfuron half-lives were greater … Therefore, selectivity with nlcosulfuron and primisulfuron is likely based on metabolism to …
Number of citations: 48 www.cambridge.org
KM Novosel, KA Renner, JJ Kells, AJ Chomas - Weed technology, 1995 - cambridge.org
… /ha of primisulfuron. Injury was visible two years after application of 80 g/ha primisulfuron but this … In greenhouse studies, the concentration of nicosulfuron and primisulfuron that reduced …
Number of citations: 15 www.cambridge.org
SE Hart, JJ Kells, D Penner - Weed Technology, 1992 - cambridge.org
… primisulfuron controlled less giant foxtail than primisulfuron alone. Replacing NIS with MSO and DC-X2-5394 significantly increased control with primisulfuron … of primisulfuron with Msa …
Number of citations: 71 www.cambridge.org

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